2-(2-fluorophenoxy)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)acetamide
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Description
2-(2-fluorophenoxy)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C19H22FN3O4S and its molecular weight is 407.46. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Characterization of κ-Opioid Receptor Antagonists
Compounds with structures related to the specified acetamide derivative have been investigated for their affinity and selectivity towards κ-opioid receptors (KORs), showing potential for treating depression and addiction disorders. For example, Grimwood et al. (2011) studied a novel KOR antagonist demonstrating high affinity for human, rat, and mouse KORs, indicating its potential in antidepressant-like efficacy and stress-attenuating effects (Grimwood et al., 2011).
Quantum Chemical and Molecular Dynamics Simulations
The corrosion inhibition properties of piperidine derivatives on iron have been explored through quantum chemical calculations and molecular dynamics simulations by Kaya et al. (2016). This study indicates the potential application of such derivatives in protecting metals from corrosion, highlighting the importance of understanding molecular interactions with metal surfaces (Kaya et al., 2016).
Chemosensor Development for Zn2+ Detection
Piperidine and pyridine derivatives have been synthesized and evaluated for their ability to detect and quantify Zn2+ ions in biological and aqueous samples. Park et al. (2015) developed a chemosensor that showed remarkable fluorescence enhancement in the presence of Zn2+, demonstrating its utility in monitoring Zn2+ concentrations in living cells and environmental samples (Park et al., 2015).
Synthesis and Antiproliferative Activity of Pyridine-Linked Thiazole Derivatives
Alqahtani et al. (2020) synthesized pyridine-thiazole compounds and evaluated their cytotoxicity against various cancer cell lines, revealing promising anticancer activity. This research exemplifies the potential therapeutic applications of pyridine derivatives in oncology (Alqahtani et al., 2020).
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O4S/c20-17-5-1-2-6-18(17)27-14-19(24)22-12-15-7-10-23(11-8-15)28(25,26)16-4-3-9-21-13-16/h1-6,9,13,15H,7-8,10-12,14H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDAZNNSJPDFABC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)COC2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.